molecular formula C5H10N4O2 B12869646 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol

Cat. No.: B12869646
M. Wt: 158.16 g/mol
InChI Key: WLRQDOHQESRRLG-UHFFFAOYSA-N
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Description

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is a chemical compound that features a pyrazole ring substituted with amino groups and an ethanol moiety

Properties

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3,4-diaminopyrazol-1-yl)oxyethanol

InChI

InChI=1S/C5H10N4O2/c6-4-3-9(8-5(4)7)11-2-1-10/h3,10H,1-2,6H2,(H2,7,8)

InChI Key

WLRQDOHQESRRLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1OCCO)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol typically involves the reaction of 3,4-diamino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol have shown promise in the development of anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is a significant area of investigation. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized, demonstrating efficacy against various cancer cell lines by targeting cyclin-dependent kinases (CDKs) .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In vitro studies have shown that these compounds can lead to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Agricultural Science

Herbicide Development
this compound has also been explored for its potential use as a herbicide. Its structural similarity to known herbicides suggests that it could interfere with plant growth by inhibiting specific enzymatic pathways crucial for plant development. Preliminary studies indicate that modifications of this compound can enhance herbicidal activity while minimizing toxicity to non-target species .

Materials Science

Polymer Synthesis
The compound has applications in materials science, particularly in the synthesis of polymers. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that when integrated into polymer systems, this compound can improve the thermal degradation temperature and mechanical properties of the resulting materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated anticancer activity through CDK inhibition.
Agricultural Science Potential as a selective herbicide with low toxicity.
Materials Science Improved thermal stability in polymer composites.

Mechanism of Action

The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol, a compound with potential therapeutic applications, has garnered interest in recent research due to its biological activities. This article reviews the biological effects of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of amino groups enhances its potential interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, a study on pyrazole derivatives indicated that modifications at the 3 and 5 positions of the pyrazole ring can lead to enhanced antibacterial efficacy against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, compounds with similar structures have shown significant cytotoxic effects against leukemia and solid tumors. For example, a related pyrazole compound exhibited IC50 values ranging from 1.52 to 7.56 µM across different cancer cell lines, indicating potent growth inhibition .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Selectivity Ratio
RPMI-8226 (Leukemia)2.150.63
HCT-116 (Colon Cancer)1.780.58
MCF-7 (Breast Cancer)1.540.65
EKVX (Lung Cancer)1.910.70

The mechanism of action for these anticancer effects often involves apoptosis induction through caspase activation and modulation of BAX/Bcl-2 protein levels .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). Inhibition studies have shown that certain pyrazole derivatives act as reversible non-competitive inhibitors of MAOs, which are crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of serotonin and other neurotransmitters, potentially benefiting conditions like depression and anxiety.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (nM)
Monoamine Oxidase ANon-competitive40
Monoamine Oxidase BReversible60

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antibacterial Efficacy : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Cytotoxicity in Cancer Models : In vitro studies using leukemia cell lines demonstrated that treatment with pyrazole derivatives led to significant apoptosis rates compared to control groups, suggesting a strong therapeutic potential for these compounds in oncology .

Q & A

Q. What are the key synthetic methodologies for preparing 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol and related pyrazole derivatives?

A common approach involves refluxing intermediates in ethanol or DMF with catalysts like potassium carbonate. For example, pyrazole-ethanol conjugates are synthesized by coupling pyrazole precursors (e.g., 3,4-diamino-1H-pyrazole) with halogenated ethanol derivatives under reflux (2–4 hours in ethanol or DMF). Post-reaction purification typically involves recrystallization using solvent systems like DMF-EtOH (1:1) .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • FT-IR and NMR : To confirm functional groups (e.g., NH₂ in 3,4-diaminopyrazole, C-O-C ether linkages) and substituent positions .
  • X-ray crystallography : For resolving stereochemical ambiguities and verifying hydrogen-bonding networks in the crystal lattice .
  • Mass spectrometry : To validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can substituent variations on the pyrazole ring influence bioactivity?

Substituents on the pyrazole core significantly modulate biological activity. For instance:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial potency by increasing membrane permeability. Compound 22 (p-Cl substituent) exhibited superior activity against Gram-negative bacteria compared to methoxy derivatives .
  • Bulkier groups (e.g., 2,4,5-trichlorophenyl) may reduce solubility but improve DNA interaction in anticancer assays .

Table 1 : Substituent Effects on Bioactivity (Adapted from )

CompoundSubstituentAntibacterial Activity (MIC, µg/mL)Antifungal Activity (Zone Inhibition, mm)
22p-Cl12.5 (E. coli)18 (C. albicans)
29m-OCH₃50.0 (E. coli)14 (A. niger)
27m-NO₂25.0 (S. aureus)20 (C. albicans)

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Cross-validation : Combine NMR, IR, and X-ray data. For example, discrepancies in NH₂ proton signals in NMR can be clarified via X-ray hydrogen-bonding patterns .
  • Dynamic vs. static structures : Time-resolved IR or variable-temperature NMR may distinguish dynamic conformational changes from static crystal packing effects .

Q. What strategies optimize reaction yields for pyrazole-ethanol conjugates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency for electron-deficient pyrazoles, while ethanol minimizes side reactions for thermally stable intermediates .
  • Catalyst screening : Potassium carbonate enhances nucleophilic substitution in DMF, achieving yields >75% for ethanone-pyrazole hybrids .

Methodological Challenges

Q. How to address low solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the ethanol moiety to enhance bioavailability .

Q. What computational tools predict synthetic feasibility for novel analogs?

  • Retrosynthesis algorithms : Tools leveraging databases like Reaxys or Pistachio suggest viable routes by scoring precursor relevance and reaction plausibility .
  • DFT calculations : Model transition states for key steps (e.g., pyrazole ring closure) to identify energy barriers and optimize conditions .

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